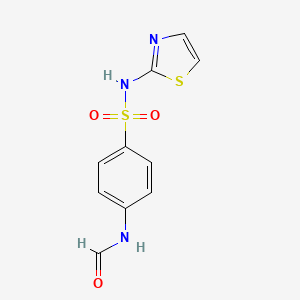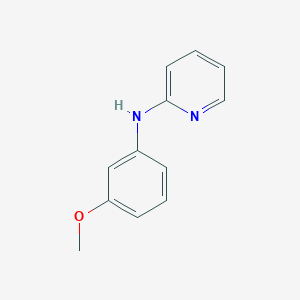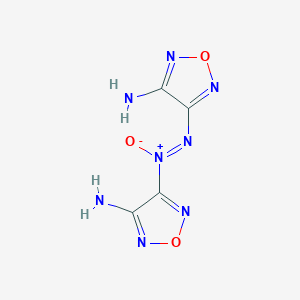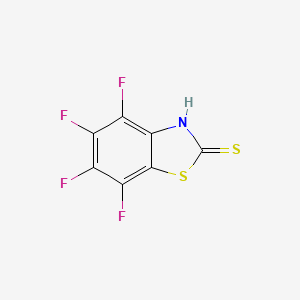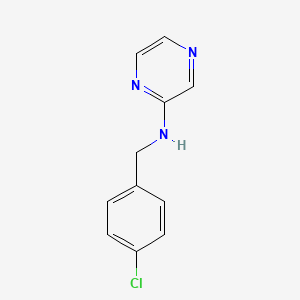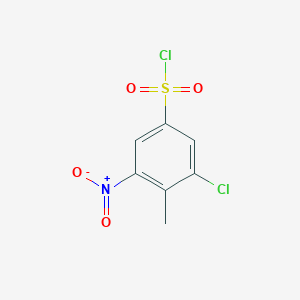
3-(3-Fluorobenzoyl)pyridine
Übersicht
Beschreibung
“3-(3-Fluorobenzoyl)pyridine” is a chemical compound . It is a powder at room temperature . The IUPAC name for this compound is (4-fluorophenyl)(3-pyridinyl)methanone .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring attached to a fluorobenzoyl group . The presence of the fluorine atom in the benzoyl group makes this compound interesting due to the strong electron-withdrawing nature of fluorine .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its melting point is between 92-93 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Proliferative Activity
Researchers have synthesized pyridine derivatives with anti-proliferative properties, relevant in cancer research. Compounds like 2-(4′-fluorobenzoyloxy)pyridine derivatives show significant activity against human leukemia cells, indicating potential applications in developing anti-cancer drugs (Alneyadi, Shehadi & Abdou, 2015).
Optical Material Development
The creation of optical materials, such as Co(II) and Ni(II) 3-fluorobenzoate complexes with pyridine-3-carboxamide, utilizes 3-fluorobenzoylpyridine structures. These compounds exhibit properties like semiconductor structures and fluorescence, useful in developing new materials for optoelectronic applications (Özbek et al., 2019).
Anticancer Activity
Fluoro-substituted benzo[b]pyran derivatives, related to 3-fluorobenzoylpyridine, have shown anti-lung cancer activity. These compounds are effective against various human cancer cell lines, suggesting their role in developing new anticancer agents (Hammam et al., 2005).
Fluorescent Sensors
Compounds like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which feature pyridine units, can function as fluorescent pH sensors. Their ability to exhibit aggregation-induced emission makes them suitable for detecting acidic and basic organic vapors, broadening their application in chemical sensing and diagnostics (Yang et al., 2013).
DNA Binding Studies
Bis-2-(n-pyridyl)-1H-benzimidazoles, related to pyridine derivatives, have been investigated for their DNA binding capabilities. Understanding their interaction with DNA could be crucial for developing new pharmaceuticals and understanding genetic processes (Chaudhuri, Ganguly & Bhattacharya, 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It is known that trks, when activated, trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) which are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The activation of trks can lead to the phosphorylation of the intramembrane kinase domain, triggering downstream signal transduction pathways .
Pharmacokinetics
A similar compound was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
The continuous activation of trk proteins can lead to various types of cancers .
Action Environment
The success of similar compounds in suzuki–miyaura coupling reactions is attributed to their stability and the mild, functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVCOTJIGFKWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513238 | |
| Record name | (3-Fluorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79568-07-3 | |
| Record name | (3-Fluorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

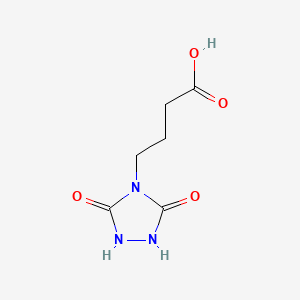
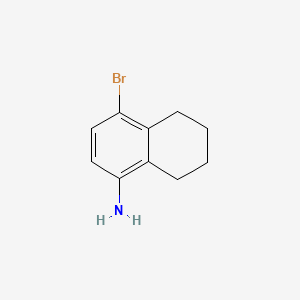


![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
![[(2-Hydroxyphenyl)sulfanyl]acetic acid](/img/structure/B3057279.png)
![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)
